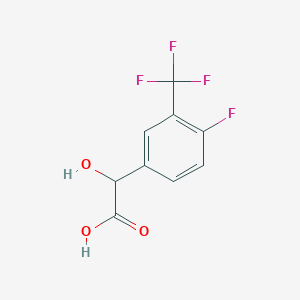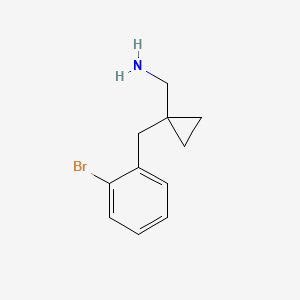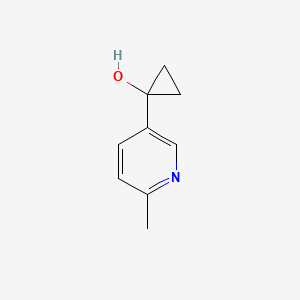
3-(1-Naphthyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Naphthyl)piperidine is an organic compound that belongs to the class of piperidines, which are six-membered heterocyclic amines. This compound features a piperidine ring substituted with a naphthyl group at the third position. Piperidines are known for their significant roles in medicinal chemistry, serving as core structures in various pharmacologically active compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(1-Naphthyl)piperidine involves the condensation of β-naphthol with piperidine under reflux conditions. Another approach is the reaction of β-bromonaphthalene with piperidine in the presence of a base such as sodium amide .
Industrial Production Methods: Industrial production of this compound typically employs large-scale batch reactors where the aforementioned reactions are carried out under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(1-Naphthyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthyl-substituted piperidones.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the naphthyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Sodium amide or other strong bases are often used to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidines and piperidones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(1-Naphthyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are investigated for their therapeutic potential in treating various diseases.
Industry: It serves as a building block in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 3-(1-Naphthyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The naphthyl group enhances its binding affinity to these targets, leading to various physiological effects. For instance, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic outcomes .
Vergleich Mit ähnlichen Verbindungen
Piperidine: A simpler analog without the naphthyl group.
Pyridine: Another nitrogen-containing heterocycle with different chemical properties.
Quinoline: A bicyclic compound with a nitrogen atom in one of the rings.
Uniqueness: 3-(1-Naphthyl)piperidine is unique due to the presence of the naphthyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a pharmacophore in drug design, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C15H17N |
|---|---|
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
3-naphthalen-1-ylpiperidine |
InChI |
InChI=1S/C15H17N/c1-2-8-14-12(5-1)6-3-9-15(14)13-7-4-10-16-11-13/h1-3,5-6,8-9,13,16H,4,7,10-11H2 |
InChI-Schlüssel |
WFIGZOLXTMXGGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanaminehydrochloride](/img/structure/B13595882.png)



![4-[Ethyl(methyl)carbamoyl]benzoic acid](/img/structure/B13595922.png)


![4-[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]piperidinedihydrochloride](/img/structure/B13595935.png)






